REACTION_SMILES
|
[C:19]([CH2:20][CH3:21])(=[O:22])[Cl:23].[CH2:2]1[c:3]2[c:4]([cH:7][cH:8][c:9]3[c:13]2[CH:12]([CH2:14][CH2:15][NH2:16])[CH2:11][CH2:10]3)[O:5][CH2:6]1.[ClH:1].[Na+:18].[O:25]1[CH2:26][CH2:27][CH2:28][CH2:29]1.[OH-:17].[OH2:24]>>[CH2:2]1[c:3]2[c:4]([cH:7][cH:8][c:9]3[c:13]2[CH:12]([CH2:14][CH2:15][NH:16][C:19]([CH2:20][CH3:21])=[O:22])[CH2:11][CH2:10]3)[O:5][CH2:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCC(=O)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NCCC1CCc2ccc3c(c21)CCO3
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(=O)NCCC1CCc2ccc3c(c21)CCO3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:19]([CH2:20][CH3:21])(=[O:22])[Cl:23].[CH2:2]1[c:3]2[c:4]([cH:7][cH:8][c:9]3[c:13]2[CH:12]([CH2:14][CH2:15][NH2:16])[CH2:11][CH2:10]3)[O:5][CH2:6]1.[ClH:1].[Na+:18].[O:25]1[CH2:26][CH2:27][CH2:28][CH2:29]1.[OH-:17].[OH2:24]>>[CH2:2]1[c:3]2[c:4]([cH:7][cH:8][c:9]3[c:13]2[CH:12]([CH2:14][CH2:15][NH:16][C:19]([CH2:20][CH3:21])=[O:22])[CH2:11][CH2:10]3)[O:5][CH2:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCC(=O)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NCCC1CCc2ccc3c(c21)CCO3
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(=O)NCCC1CCc2ccc3c(c21)CCO3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |